REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[CH:6]=1)(=O)[CH3:2].C(=O)([O-])[O-].[K+].[K+].Br[C:20]1[CH:25]=CC=[CH:22][CH:21]=1.[OH-].[K+]>CCO>[CH3:12][C:7]1[CH:6]=[C:5]([NH:4][C:1]2[CH:22]=[CH:21][CH:20]=[CH:25][CH:2]=2)[CH:10]=[C:9]([CH3:11])[CH:8]=1 |f:1.2.3,5.6|
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Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=CC(=C1)C)C
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Name
|
|
Quantity
|
8.13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
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Name
|
cuprous iodide
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.76 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
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175 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
triturated with 1 liter of benzene
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
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Type
|
TEMPERATURE
|
Details
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to reflux for two hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
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Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
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Type
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WASH
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Details
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20 mL of EtOAc and the resulting solution was washed with 2×100 mL of 2N-aqueous HCl and 60 mL of water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was Purified by flash chromatography on 210 g of silica gel with 2 liters of 3:1 hexanes CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |